REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:4][n:5][c:6]2[cH:7][cH:8][c:9]([O:12][CH:13]([CH3:14])[CH3:15])[cH:10][c:11]12.[NH3:21]>>[c:2]1([NH2:21])[c:3]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:4][n:5][c:6]2[cH:7][cH:8][c:9]([O:12][CH:13]([CH3:14])[CH3:15])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc2ccc(OC(C)C)cc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc2ccc(OC(C)C)cc2c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |